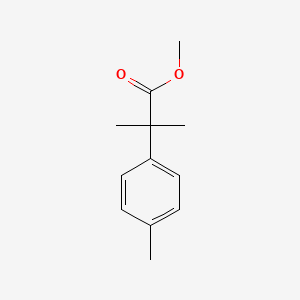

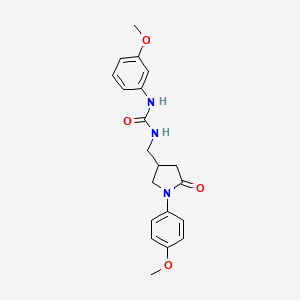

![molecular formula C14H14N2O5 B2369453 [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid CAS No. 1242821-81-3](/img/structure/B2369453.png)

[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is 4-Methoxyphenylacetic acid . It’s also known as Homoanisic acid . It’s a pale yellow or off-white colored flake that severely irritates skin and eyes .

Synthesis Analysis

A method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide has been reported . The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid .Molecular Structure Analysis

The molecular formula for 4-Methoxyphenylacetic acid is C9H10O3 . The SMILES string representation is COc1ccc(CC(O)=O)cc1 .Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid can react with bases to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including 4-methoxyphenylacetic acid, have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus replication .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Anti-HIV Activity

Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising results against both HIV-1 and HIV-2 strains .

Organic Synthesis

4-Methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. For example:

- It can be used to prepare methyl 4-methoxyphenylacetate via esterification .

- Researchers have also explored its role as a ligand in synthesizing dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Hybrid Compound Synthesis

In a recent study, a novel hybrid compound called chalcone-salicylate was synthesized by combining the structures of a substituted chalcone analog and salicylic acid. This approach yielded a new compound with potential pharmacological applications .

Plant Germination Inhibition

Interestingly, 4-methoxyphenylacetic acid has been found to inhibit the germination of cress and lettuce seeds .

Biological and Clinical Exploration

Given its diverse biological activities, 4-methoxyphenylacetic acid holds immense potential for further exploration in therapeutic contexts. Researchers continue to investigate its properties and applications .

Safety and Hazards

Orientations Futures

Mécanisme D'action

The compound also contains a methoxyphenyl group, which is a common feature in many pharmaceuticals and could contribute to its biological activity . Methoxyphenyl groups can influence the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .

The acetic acid moiety in the compound could potentially donate a proton, making it a weak acid . This property could influence its solubility and absorption in the body .

Propriétés

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-9-7-12(17)15(8-13(18)19)14(20)16(9)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEWSCMNASEXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

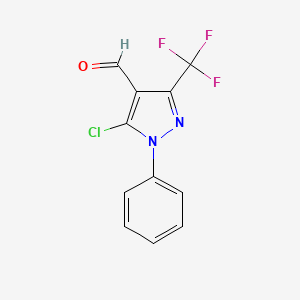

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

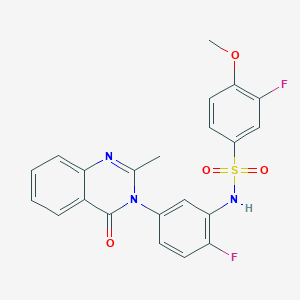

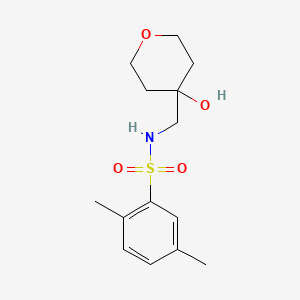

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

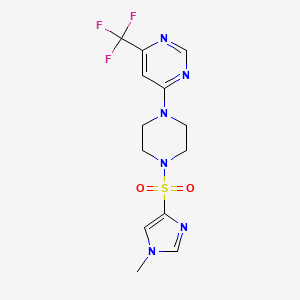

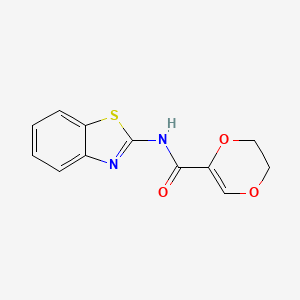

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)